1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as halogenation, alkylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or halides.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit bacterial DNA gyrase, leading to antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Quinolones: A class of antibiotics with a similar core structure.
Pyridines: Another class of nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid derivatives are unique due to their specific substitution patterns and functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
182869-04-1 |
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Molecular Formula |
C19H25FN4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-tert-butyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-19(2,3)24-10-13(18(26)27)15(25)12-7-14(20)17(22-16(12)24)23-6-5-11(9-23)8-21-4/h7,10-11,21H,5-6,8-9H2,1-4H3,(H,26,27) |
InChI Key |
QWWHEXFNWMKGIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)CNC)F)C(=O)O |
Origin of Product |
United States |
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